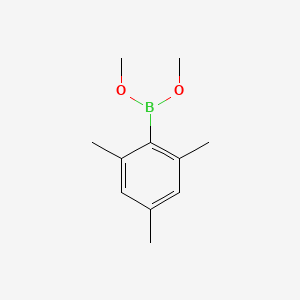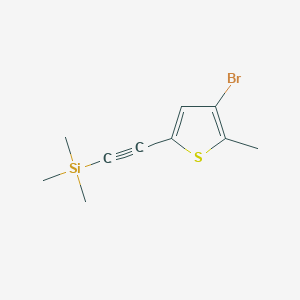
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene
Vue d'ensemble
Description
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is a chemical compound with the molecular formula C10H13BrSSi and a molecular weight of 273.26 g/mol . This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing five-membered ring structure. Thiophene derivatives are widely used in various fields, including organic electronics, optoelectronics, and as building blocks for synthesizing novel materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene typically involves the bromination of 2-methyl-5-trimethylsilylethynylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.
Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Oxidation and Reduction: Oxidized or reduced thiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is valuable in scientific research due to its unique properties. It is used in:
Organic Electronics: As a building block for organic semiconductors and conductive polymers.
Optoelectronics: In the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Material Science: For synthesizing novel materials with specific electronic and optical properties.
Medicinal Chemistry: As a precursor for developing biologically active compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-5-trimethylsilylethynylthiophene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the desired product . The thiophene ring’s aromaticity and electron-rich nature facilitate these reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methylthiophene
- 3-Bromo-2-methylthiophene
- 5-Bromo-2-methylthiophene
Uniqueness
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene is unique due to the presence of the trimethylsilylethynyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity in coupling reactions and its utility in synthesizing complex organic molecules. The combination of bromine, methyl, and trimethylsilylethynyl groups makes it a valuable intermediate for various applications in organic electronics and material science.
Propriétés
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNPKUYRQKDFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C#C[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)
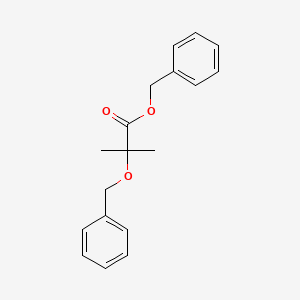
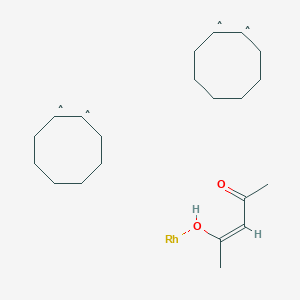

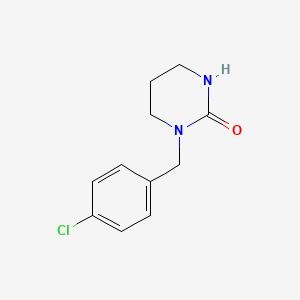
![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)
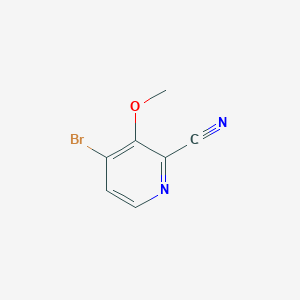


![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)
